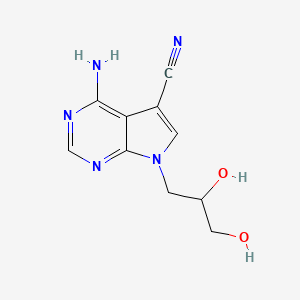

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine is a structurally complex pyrrolo[2,3-d]pyrimidine derivative characterized by a cyano group at position 5, an amino group at position 4, and a racemic 2,3-dihydroxypropyl substituent at position 5. Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their resemblance to purine bases, enabling interactions with biological targets such as kinases and folate-dependent enzymes .

This compound belongs to a broader class of pyrrolo[2,3-d]pyrimidines that exhibit antitumor, antimicrobial, and antiangiogenic activities . Its synthesis likely involves multistep routes, possibly leveraging cyclocondensation or transition metal-catalyzed coupling reactions, as seen in related derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amines under reflux conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups. For example, in analogous pyrrolo[2,3-d]pyrimidine systems, nucleophilic displacement of chloro-substituted precursors with amines or alcohols is a common strategy:

-

Example : 4-Chloro-pyrrolo[2,3-d]pyrimidine derivatives undergo substitution with ethyl 2-(4-aminophenyl)acetate to yield intermediates for further functionalization .

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Nucleophilic substitution (Cl→NH) | Ethanol, reflux, 12–24 hours | High yields (80–95%) of substituted products |

Hydrolysis and Functional Group Interconversion

The cyano group at the 5-position undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, expanding its utility in medicinal chemistry:

-

Acidic Hydrolysis : Conversion to carboxylic acids via reflux in HCl (6M) at 80°C for 6 hours .

-

Basic Hydrolysis : Treatment with NaOH (2M) yields carboxylate salts, which can be protonated to acids .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 5-Cyano-pyrrolo[2,3-d]pyrimidine | 6M HCl, 80°C, 6 hours | 5-Carboxylic acid derivative | 75–85% |

Side-Chain Modifications

The dihydroxypropyl substituent at the 7-position undergoes esterification or etherification. Hydroxyl groups react with acyl chlorides or alkyl halides under mild conditions:

-

Esterification : Reaction with acetyl chloride in pyridine yields acetylated derivatives .

-

Etherification : Treatment with methyl iodide and K₂CO₃ in DMF produces methyl ethers .

| Modification Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | RT, 2 hours | Acetylated side chain |

| Etherification | CH₃I, K₂CO₃, DMF | 60°C, 4 hours | Methoxypropyl derivative |

Cross-Coupling Reactions

The pyrrolo[2,3-d]pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl or amine introductions:

-

Suzuki Coupling : Iodo-substituted intermediates react with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O at 80°C .

-

Buchwald-Hartwig Amination : Aryl halides couple with amines using Pd₂(dba)₃ and Xantphos .

| Reaction | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 6-Iodo-pyrrolo[2,3-d]pyrimidine | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | 4-Chloro derivative | 70–85% |

Selective Kinase Inhibition via Covalent Binding

The compound’s electrophilic cyano group enables covalent interactions with cysteine residues in kinase domains (e.g., EGFR T790M mutants). This mechanism underpins its nanomolar inhibitory activity:

-

Kinase Assay Data : IC₅₀ values of 0.21 nM against EGFR T790M/L858R mutants vs. 22 nM for wild-type EGFR .

| Target | Mutation | IC₅₀ (nM) | Selectivity Fold |

|---|---|---|---|

| EGFR | T790M/L858R | 0.21 | 104 |

| EGFR | Wild-type | 22 | — |

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity profiles based on substituent positioning:

Synthetic Routes and Optimization

Multi-step syntheses emphasize regioselectivity and yield optimization:

-

Core Formation : Cyclization of pyrimidine precursors with pyrrole derivatives.

-

Functionalization : Sequential substitutions at 4-, 5-, and 7-positions .

-

Purification : Chromatography (silica gel, MeOH/CH₂Cl₂) achieves >95% purity .

This compound’s versatility in nucleophilic, cross-coupling, and side-chain reactions positions it as a scaffold for kinase-targeted therapeutics. Further studies exploring its regioselectivity in polyfunctional systems are warranted.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, including anti-cancer properties. Specifically, 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine has been shown to inhibit protein kinases such as AKT (also known as PKB), which plays a crucial role in cell proliferation and survival signaling pathways. Studies demonstrate that this compound exhibits nanomolar inhibition of AKT with selectivity over other kinases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits AKT signaling pathway; potential for drug development targeting various cancers. |

| Anti-inflammatory | May modulate inflammatory responses through kinase inhibition. |

| Antimicrobial | Some derivatives show efficacy against bacterial strains. |

Synthetic Routes

Several synthetic routes have been explored for the preparation of this compound. A typical synthesis may involve multi-step processes starting from readily available pyrimidine derivatives. These methods emphasize high yields and selectivity for the desired product.

Case Study: Synthesis Approach

- Starting Material : Pyrimidine derivatives.

- Reagents : Various reagents for functional group modifications.

- Conditions : Controlled temperature and pH to optimize yield.

Therapeutic Potential

The therapeutic applications of this compound primarily lie in its role as a kinase inhibitor. Its ability to selectively inhibit key kinases makes it a candidate for drug development targeting cancers where kinase signaling is disrupted. Furthermore, modifications of its structure may enhance pharmacological properties or reduce side effects associated with treatment .

Mechanism of Action

The mechanism of action of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the CDK2/cyclin A2 complex, which plays a critical role in cell cycle regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Toyocamycin (4-Amino-5-cyano-7-(α-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine)

- Structural Difference: Replaces the dihydroxypropyl group with a ribofuranosyl sugar.

- Biological Activity: Acts as an adenosine analog, inhibiting RNA synthesis and exhibiting antiviral and antitumor properties.

- Toxicity: The ribofuranosyl group may contribute to higher toxicity compared to the dihydroxypropyl analog due to increased metabolic instability .

LY231514 (Pemetrexed)

- Structural Difference : A pyrrolo[2,3-d]pyrimidine with glutamyl side chains, targeting folate metabolism.

- Biological Activity: Inhibits thymidylate synthase and dihydrofolate reductase, used in chemotherapy for non-small cell lung cancer.

- Toxicity : Maximum tolerated dose (MTD) is 5 mg/kg, indicating significant toxicity, possibly due to polyglutamation and prolonged cellular retention .

2,5,6-Trisubstituted Pyrrolo[2,3-d]pyrimidines (Compounds 100–105)

- Structural Difference : Methyl-pyrrole or aryl/alkyl substituents at positions 2, 5, and 4.

- Biological Activity : Moderate EGFR inhibition (IC₅₀ = 5.31–159.8 µM), with lower potency compared to kinase-specific inhibitors. The dihydroxypropyl group in the target compound may enhance target affinity due to polar interactions .

Pharmacokinetic and Toxicity Profiles

- Toxicity Insights: The dihydroxypropyl group may reduce toxicity compared to ribofuranosyl or polyglutamated analogs by avoiding metabolic activation pathways. For example, toluenesulfonyl-modified pyrrolo[2,3-d]pyrimidines show increased MTD (40 mg/kg) while retaining activity, suggesting that polar substituents improve safety profiles .

Biological Activity

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a pyrrole moiety , incorporating an amino group at the 4-position and a cyano group at the 5-position. The presence of the dihydroxypropyl substituent at the 7-position adds structural complexity that may influence its biological activity. Its molecular formula is C10H12N4O2 .

Research indicates that this compound exhibits significant biological activities primarily through the inhibition of protein kinases, particularly AKT (Protein Kinase B) . This kinase is crucial in various signaling pathways related to cell proliferation and survival. The compound has demonstrated nanomolar inhibition of AKT with selectivity over other kinases, suggesting its potential as a therapeutic agent in cancer treatment .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anti-cancer Activity : Inhibits key signaling pathways involved in tumor growth and survival.

- Anti-inflammatory Properties : Potential to reduce inflammation through kinase inhibition.

- Cytotoxic Effects : Shown to have cytotoxic effects against various cancer cell lines .

Cytotoxicity Studies

Studies have examined the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (nM) | Observations |

|---|---|---|

| MCF-7 | 9.1 | Significant antiproliferative activity |

| MDA-MB-231 | 28.0 | Moderate cytotoxicity |

| HT1080 | 3 | High cytotoxicity |

These findings suggest that the compound is particularly effective against breast cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine moiety | Potent inhibitor of AKT signaling |

| 5-Cyano-pyrrolo[2,3-d]pyrimidine derivatives | Variations in substituents | Anticancer properties |

| Thieno[2,3-d]pyrimidines | Contains a thieno group instead of pyrrole | Diverse biological activities including antimicrobial effects |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .

Therapeutic Potential

The compound's ability to inhibit AKT makes it a promising candidate for drug development targeting various cancers. Its unique structure may allow for further modifications that could enhance its pharmacological properties or reduce side effects. Ongoing research aims to explore these possibilities and evaluate the compound's efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of pyrrolo[2,3-d]pyrimidine are often prepared by reacting 4-chloro intermediates with amines or alcohols under acidic conditions (e.g., isopropanol with HCl catalysis, refluxed for 12–48 hours) . Specific protocols may involve coupling ethyl cyanoacetate with brominated intermediates, followed by cyclization and functionalization steps . Yield optimization (e.g., 71–76%) is achieved through controlled stoichiometry and solvent selection (e.g., ethanol-DMF for crystallization) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. For instance, ¹H NMR peaks at δ 8.27 (s, H-2) and δ 6.75 (d, H-5) confirm pyrrole and pyrimidine ring protons . High-resolution mass spectrometry (HRMS) and HPLC-ESI validate molecular formulas (e.g., C₁₈H₂₁N₄O₃) . Infrared (IR) spectroscopy can identify functional groups like cyano (–CN) and amino (–NH₂) .

Q. What are the primary biochemical properties of this compound, and how are they assessed?

- Methodological Answer : The compound exhibits kinase inhibitory activity, particularly against EGFR and CDK2, as determined by enzyme inhibition assays (e.g., IC₅₀ measurements using purified kinases) . Its role in apoptosis induction is evaluated via in vitro cell viability assays (e.g., MTT assay) and flow cytometry for caspase activation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., ethyl vs. isopropyl substituents) or assay conditions. To address this, standardize bioassays using identical cell lines (e.g., leukemia HL-60 cells) and control for stereochemical purity ((RS)-dihydroxypropyl configuration) . Cross-validate kinase inhibition profiles with molecular docking simulations to confirm binding affinities .

Q. What strategies improve synthetic yield and purity of the (RS)-dihydroxypropyl substituent?

- Methodological Answer : Optimize protecting group strategies (e.g., Boc protection for amines) during dihydroxypropyl introduction to prevent side reactions . Use chiral chromatography or enzymatic resolution to isolate the (R) and (S) enantiomers, ensuring stereochemical fidelity. Reaction monitoring via TLC or in-line HPLC reduces byproduct formation .

Q. How does the compound’s electronic structure influence its kinase selectivity?

- Methodological Answer : Density functional theory (DFT) calculations reveal electron-withdrawing groups (e.g., –CN) enhance binding to kinase ATP pockets by stabilizing charge-transfer interactions. Compare Mulliken charges at the 5-cyano position with inhibitory activity against VEGFR2 vs. CDK2 to rationalize selectivity .

Q. What in vivo models are appropriate for evaluating its therapeutic potential in oncology?

- Methodological Answer : Use xenograft models (e.g., murine lymphoma) to assess tumor regression and pharmacokinetics. Administer the compound intravenously (5–20 mg/kg) and quantify plasma half-life via LC-MS. Histopathological analysis of liver/kidney sections evaluates toxicity .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate between on-target kinase inhibition and off-target effects?

- Methodological Answer : Employ kinase profiling panels (e.g., 100+ kinases) to identify primary targets. Use CRISPR-edited cell lines lacking specific kinases (e.g., EGFR-KO) to confirm on-target activity. Off-target effects are assessed via transcriptomic profiling (RNA-seq) .

Q. What computational tools predict metabolic stability and degradation pathways?

- Methodological Answer : Use ADMET prediction software (e.g., SwissADME) to identify labile sites (e.g., dihydroxypropyl oxidation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF to detect metabolites like 7-keto derivatives .

Q. How can crystallography aid in understanding structure-activity relationships (SAR)?

- Methodological Answer : Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding modes. Analyze hydrogen bonds between the 4-amino group and kinase hinge regions (e.g., Glu81). Compare with analogs lacking the 5-cyano group to quantify SAR trends .

Properties

CAS No. |

127945-90-8 |

|---|---|

Molecular Formula |

C10H11N5O2 |

Molecular Weight |

233.23 g/mol |

IUPAC Name |

4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14) |

InChI Key |

LYODPVFJQMTFNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.